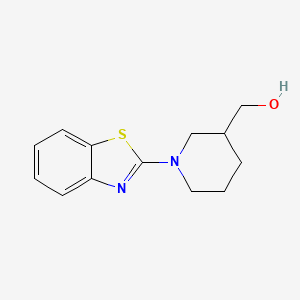

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol

Description

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm$$ ^{-1} $$):

Mass Spectrometry (MS)

- LCMS : [M+1]$$ ^+ $$ at $$ m/z $$ 249.3.

- Fragmentation peaks at $$ m/z $$ 231.2 (loss of H$$ _2$$O) and 174.1 (benzothiazole-piperidine core).

X-ray Crystallographic Studies of Benzothiazole-Piperidine Hybrids

While direct crystallographic data for this compound is limited, studies on analogous hybrids reveal:

- Crystal System : Monoclinic $$ P2_1/c $$.

- Unit Cell Parameters :

- Dihedral Angles : 6.37° between benzothiazole and adjacent rings.

- Piperidine Conformation : Chair geometry with axial hydroxymethyl group.

Computational Chemistry Data (TPSA, LogP, Rotatable Bonds)

Key computed properties (Table 1):

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 36.36 Ų |

| Partition Coefficient (LogP) | 2.51 |

| Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

TPSA indicates moderate polarity, consistent with the hydroxymethyl group. LogP suggests balanced lipophilicity, suitable for membrane permeability. The two rotatable bonds (piperidine-methanol and piperidine-benzothiazole linkages) imply conformational flexibility.

Properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c16-9-10-4-3-7-15(8-10)13-14-11-5-1-2-6-12(11)17-13/h1-2,5-6,10,16H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQMSVLVVGIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589633 | |

| Record name | [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941030-87-1 | |

| Record name | [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Benzothiazole Derivatives with Piperidine and Formaldehyde

A documented method involves stirring a solution of a benzothiazole derivative with piperidine and aqueous formaldehyde in methanol at room temperature. This process leads to the formation of the desired this compound through a Mannich-type reaction where formaldehyde acts as a hydroxymethylating agent attaching the methanol group at the piperidine ring.

- Procedure details:

- Reactants: N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine (0.01 mol), aqueous formaldehyde (35%, 0.015 mol), piperidine (0.01 mol).

- Solvent: Methanol (20 mL).

- Conditions: Stirring at room temperature for 2 hours.

- Workup: Removal of solvent by rotary evaporation, precipitation in methanol, filtration, and recrystallization from chloroform.

- Yield: Approximately 67% with melting point around 432 K.

- Characterization: IR and 1H NMR confirm the structure with characteristic signals for piperidine and benzothiazole protons.

This method is straightforward and efficient for synthesizing benzothiazole-piperidine derivatives with a hydroxymethyl substituent.

Multi-Step Synthesis via Knoevenagel Condensation and Subsequent Functionalization

Another approach involves multi-step synthesis starting from benzothiazole derivatives functionalized with amino or thiocyanato groups, followed by coupling with piperidine-containing intermediates.

- Key steps:

- Synthesis of 2-amino-6-thiocyanatobenzothiazole by reaction of aniline with acetic acid, bromine, and ammonium thiocyanate.

- Conversion to 2-chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide via reaction with chloroacetyl chloride.

- Knoevenagel condensation to form (E)-5-arylidenethiazolidine-2,4-diones intermediates.

- Final coupling of these intermediates with piperidine derivatives in the presence of potassium carbonate in DMF to yield benzothiazole-piperidine conjugates.

This method allows structural diversity by varying the arylidene substituents and has been used to prepare derivatives with potential biological activity.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Mannich-type hydroxymethylation | Benzothiazole derivative, piperidine, formaldehyde, methanol | Room temperature, 2 h stirring | ~67% | Simple, mild conditions, direct hydroxymethylation | Suitable for direct synthesis of this compound |

| Multi-step Knoevenagel and coupling | 2-amino-6-thiocyanatobenzothiazole, chloroacetyl chloride, piperidine derivatives, K2CO3, DMF | Multi-step, reflux or room temp depending on step | Variable (moderate to good) | Allows structural variation, access to diverse analogs | More complex, longer synthesis |

Research Findings and Analytical Characterization

- Spectroscopic Analysis: IR spectra show characteristic N–H stretching around 3297 cm⁻¹ and C–N stretching bands near 1576 and 1137 cm⁻¹, confirming the heterocyclic framework and amine functionalities.

- NMR Data: ¹H NMR spectra in DMSO show signals corresponding to piperidine ring protons (δ 1.49 and 2.57–2.62 ppm) and aromatic benzothiazole protons, consistent with the expected structure.

- Yields and Purity: The Mannich-type reaction provides good yields (~67%) with straightforward purification by recrystallization, suitable for scale-up.

- Biological Relevance: Benzothiazole-piperidine derivatives prepared by these methods have shown promising anti-tubercular activities, indicating the importance of efficient synthetic routes for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The benzothiazole ring or other functional groups can be reduced under suitable conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Reduced benzothiazole derivatives.

Substitution Products: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with mechanisms involving the inhibition of essential bacterial enzymes responsible for cell wall synthesis .

Anticancer Potential

The compound has demonstrated potential in inhibiting cancer cell growth. In vitro studies suggest that it can reduce cell viability in several cancer cell lines by interfering with critical signaling pathways involved in tumor proliferation . For example, docking studies have indicated that it may bind to enzymes crucial for tumor growth and metastasis.

Neuroprotective Effects

Preliminary investigations suggest that this compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Biological Mechanisms

The mechanisms of action for this compound include:

- Enzyme Inhibition : It can inhibit various enzymes involved in cellular processes, thereby affecting growth and proliferation.

- Target Interaction : The compound interacts with specific molecular targets, leading to desired biological effects, such as antimicrobial activity through enzyme inhibition .

Material Science Applications

In material science, this compound is being explored for its potential to enhance the properties of polymer matrices. Its incorporation could improve thermal stability and mechanical strength of materials used in various applications .

Agricultural Applications

The compound may serve as a pesticide or herbicide due to its biological activity against pathogens affecting crops. Its effectiveness in protecting plants from pests and diseases is an area of ongoing research .

Case Studies

- Antimicrobial Efficacy Study : A study evaluating the antimicrobial activity of benzothiazole derivatives found that this compound inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential use in developing new antibiotics .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent .

- Material Enhancement Research : Research into the incorporation of this compound into polymer composites demonstrated improved mechanical properties, suggesting applications in durable materials for industrial use .

Mechanism of Action

The mechanism of action of (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features :

- The benzothiazole moiety contributes to π-π stacking interactions, enhancing binding to biological targets.

- The piperidine ring introduces conformational flexibility, while the methanol group may improve solubility compared to non-polar substituents.

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, highlighting differences in functional groups, biological activity, and synthetic approaches.

Structural and Functional Group Comparisons

Key Observations :

- Piperidine vs. Piperazine : The piperidine ring in the target compound may confer different binding kinetics compared to the piperazine-containing analog, which has demonstrated anticancer activity via kinase inhibition .

- Methanol vs. Acetamide and pyridine-carbonyl groups in the piperazine derivative increase hydrogen-bonding capacity, critical for target engagement .

Biological Activity

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol is a heterocyclic compound characterized by the presence of a benzothiazole moiety and a piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. The structural features of this compound suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C₁₃H₁₅N₃OS, with a molecular weight of approximately 225.34 g/mol. The presence of the hydroxymethyl group allows for various chemical reactions, such as oxidation to form carbonyl compounds. The thiazole ring enhances the compound's reactivity and biological activity by facilitating interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been studied for their efficacy against various bacterial strains and fungi. Preliminary studies suggest that this compound may also possess antimicrobial activity, although specific data on its effectiveness is still emerging.

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been documented extensively. Compounds similar to this compound have shown promise in reducing inflammation through modulation of inflammatory pathways, making them potential candidates for therapeutic applications in inflammatory diseases.

Neurotransmitter Modulation

The piperidine component of the compound suggests its possible role as a modulator of neurotransmitter systems. Studies have indicated that benzothiazole derivatives can interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. This opens avenues for further research into its application in neuropharmacology.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Amino-benzothiazole derivatives | Anti-inflammatory | |

| Benzothiazole-based compounds | Neurotransmitter modulator |

In a study investigating the synthesis and biological evaluation of benzothiazole derivatives, it was found that certain compounds exhibited significant binding affinity to histamine receptors, indicating their potential as multi-target drugs in treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including condensation reactions involving benzothiazole derivatives with piperidine compounds. Recent advancements have focused on optimizing these synthesis routes to enhance yield and purity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol?

- Methodological Answer : The compound can be synthesized via a multi-step pathway:

Piperidine functionalization : Introduce the benzothiazole moiety using nucleophilic substitution or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .

Methanol derivatization : Protect the hydroxyl group during synthesis (e.g., silylation or acetylation) to prevent side reactions .

Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization for high purity (>95%) .

Key Validation : Confirm structure via -NMR (e.g., characteristic piperidine protons at δ 2.5–3.5 ppm) and -NMR (benzothiazole carbons at δ 120–150 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity (e.g., 97–99% peak area) .

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 72.04% observed vs. 72.85% calculated) to detect impurities .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] within 2 ppm error .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Iterative validation : Repeat experiments under standardized conditions (solvent, temperature) to rule out experimental artifacts .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping piperidine or benzothiazole signals .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs) .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

Q. How can computational tools predict the compound’s metabolic stability or reactivity?

- Methodological Answer :

- PubChem databases : Leverage PISTACHIO and REAXYS for predictive metabolic pathways (e.g., hydroxylation or glucuronidation sites) .

- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes for stability assessment .

- Machine learning : Apply tools like Chemprop to predict solubility or bioavailability based on structural descriptors .

Handling Data Contradictions

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer :

- Sample homogeneity : Ensure uniform drying (e.g., vacuum desiccation for 24 hr) to remove residual solvents .

- Calibration checks : Validate elemental analyzer calibration with certified standards (e.g., acetanilide) .

- Statistical analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.